1-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 1-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 922050-43-9
VCID: VC7555206
InChI: InChI=1S/C18H12ClFN4OS/c19-12-4-2-6-14(8-12)24-16-15(9-21-24)17(25)23-18(22-16)26-10-11-3-1-5-13(20)7-11/h1-9H,10H2,(H,22,23,25)
SMILES: C1=CC(=CC(=C1)F)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2
Molecular Formula: C18H12ClFN4OS
Molecular Weight: 386.83

1-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

CAS No.: 922050-43-9

Cat. No.: VC7555206

Molecular Formula: C18H12ClFN4OS

Molecular Weight: 386.83

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol - 922050-43-9

Specification

CAS No. 922050-43-9
Molecular Formula C18H12ClFN4OS
Molecular Weight 386.83
IUPAC Name 1-(3-chlorophenyl)-6-[(3-fluorophenyl)methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C18H12ClFN4OS/c19-12-4-2-6-14(8-12)24-16-15(9-21-24)17(25)23-18(22-16)26-10-11-3-1-5-13(20)7-11/h1-9H,10H2,(H,22,23,25)
Standard InChI Key UOKVDSYQCQTNLE-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(3-chlorophenyl)-6-[(3-fluorophenyl)methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Its molecular formula is C₁₈H₁₂ClFN₄OS, corresponding to a molecular weight of 386.83 g/mol. The presence of both chlorine and fluorine atoms introduces significant electronegativity, influencing its reactivity and intermolecular interactions.

Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave techniques have revolutionized the synthesis of pyrazolo[3,4-d]pyrimidines by reducing reaction times from hours to minutes. For instance, Lala Kundan et al. reported a 74% yield for a structurally similar compound using POCl₃ under 175 W microwave irradiation .

Table 2: Optimization Conditions for Microwave Synthesis

ParameterOptimal ValueImpact on Yield
Power175 WMaximizes efficiency of POCl₃-mediated cyclization
Temperature110°CPrevents decomposition of thioether intermediates
Reaction Time10–12 minutesBalances completion and side reactions

Pharmacological Profile

PropertyValueMethod
LogP3.9XLogP3
Caco-2 Permeability22.4 nm/sSwissADME
CYP3A4 InhibitionLow (IC₅₀ > 50 μM)PreADMET

Applications in Drug Discovery

Kinase Inhibitor Development

The compound’s scaffold aligns with FDA-approved kinase inhibitors such as Ruxolitinib (JAK1/2 inhibitor). Structural modifications could enhance selectivity for oncogenic kinases.

Antibacterial Activity

Pyrazolo[3,4-d]pyrimidines with thioether substituents exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus . The 3-fluorobenzyl group may disrupt bacterial membrane synthesis.

Future Perspectives

  • Synthetic Optimization: Explore green chemistry approaches (e.g., biocatalysis) to improve yield and sustainability.

  • Target Identification: Conduct high-throughput screening against kinase libraries.

  • In Vivo Studies: Evaluate pharmacokinetics and efficacy in xenograft models.

The integration of computational modeling and fragment-based drug design will accelerate the development of this compound into a viable therapeutic agent.

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